N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-oxo group on the pyrimidine ring, a p-tolyl substituent at position 1, and an N-(3-chlorophenyl)acetamide side chain. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to kinase inhibitors and enzyme-targeting agents. The compound's design leverages the pyrazolo[3,4-d]pyrimidine core, a privileged structure in drug discovery, combined with tailored substituents to optimize binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-7-16(8-6-13)26-19-17(10-23-26)20(28)25(12-22-19)11-18(27)24-15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUJIGROHXFBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, as well as having applications in treating neurodegenerative diseases and other conditions. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and a p-tolyl group. Its molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. It is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolopyrimidine derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 | |
| RFX 393 | 11.70 (compound 6s ) |
The compound showed potent growth inhibition across multiple cell lines, indicating its potential as an effective anticancer agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects, particularly in relation to Alzheimer's disease. Studies indicate that derivatives of pyrazolo-pyrimidines may exhibit antioxidant properties that protect neuronal cells from oxidative stress.
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated against various bacterial strains. However, results have shown limited effectiveness at certain concentrations.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | Not detected | |
| S. aureus | Not detected | |
| K. pneumoniae | Not detected | |
| A. baumannii | Not detected |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-pyrimidine derivatives in clinical settings:
- Anticancer Study : In vitro studies demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest at the G0–G1 phase .
- Neuroprotective Study : Research conducted on neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological versatility. Its molecular formula is , and it exhibits a molecular weight of approximately 348.81 g/mol. The presence of functional groups such as the chlorophenyl and p-tolyl moieties enhances its biological activity.
Antimicrobial Properties
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit notable antimicrobial activity. For instance, derivatives similar to N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies report IC50 values ranging from 1.35 to 2.18 μM for potent analogs, suggesting a promising avenue for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines by targeting specific enzymes involved in tumor growth. For example, docking studies have indicated that similar compounds effectively bind to proteins critical for cancer cell metabolism and division .
Anti-inflammatory Effects
In silico evaluations have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant in the context of inflammatory diseases. The compound's structural characteristics facilitate interactions with the enzyme, potentially leading to reduced inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and acylation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antitubercular Activity Assessment
A study conducted on various substituted pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure could enhance efficacy while maintaining low toxicity levels in human cells .
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) revealed that several derivatives of pyrazolo[3,4-d]pyrimidines exhibited non-toxic profiles at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development into therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure Influence :
- The pyrazolo[3,4-d]pyrimidine core (Target, 13d, ) is associated with kinase inhibition (e.g., BTK in 13d ), while pyrazolo[3,4-b]pyridine derivatives (e.g., 4h ) lack explicit kinase-targeting data, suggesting core-dependent activity.
- Quinazolin-4(3H)-one derivatives () exhibit distinct activity as InhA inhibitors, highlighting the role of heterocyclic cores in target specificity .
Substituent Effects: The 4-oxo group in the Target compound vs. 4-amino in 13d : The oxo group may enhance hydrogen bonding with enzymatic active sites, whereas the amino group could improve solubility or alter electronic properties. N-Acetamide Variations: The 3-chlorophenyl acetamide in the Target and 13d contrasts with 4-nitrophenyl (4h ) and fluorophenyl ( ) substituents. Electron-withdrawing groups (e.g., nitro in 4h) may reduce metabolic stability compared to halogens (Cl, F).
Melting Points :
Key Insights:
- Antimicrobial Activity : Quinazolin-4(3H)-one derivatives ( ) show potent antitubercular activity, whereas pyrazolo[3,4-d]pyrimidines (Target, 13d) are more aligned with anticancer applications.
- Synthetic Accessibility : Yields for analogs range from 49.5% (4e ) to 83% (13d ), indicating that the Target’s synthesis may require optimization for scalability.
Electronic and Computational Analyses
- HOMO-LUMO and MESP : highlights that N-chlorophenyl acetamide derivatives exhibit distinct electron density distributions, influencing binding interactions. For example, the electron-deficient 3-chlorophenyl group in the Target may enhance interactions with hydrophobic enzyme pockets.
- DFT Studies: The thieno-pyridine-oxadiazole derivative (CPA in ) shows a HOMO-LUMO gap of 4.2 eV, suggesting stability; similar analyses for the Target could predict its reactivity.
Preparation Methods
Vilsmeier-Haack Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold is commonly synthesized via the Vilsmeier-Haack reaction. Starting with 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide (1a ), treatment with a Vilsmeier reagent (DMF-POCl₃) at 60–70°C facilitates cyclization to form 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2 ) (Fig. 1). The reaction proceeds via electrophilic attack at the pyrazole C-4 position, followed by intramolecular cyclization.
Optimization Insights :
Alternative Cyclization with Malononitrile
An alternative route employs 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (1b ) reacting with malononitrile in ethanolic sodium ethoxide. This forms 2-(4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile (3 ), where the cyanomethyl group serves as a precursor for acetamide functionalization (Fig. 2).
Key Data :
| Starting Material | Reagent | Product Yield | m.p. (°C) |
|---|---|---|---|
| 1b | Malononitrile | 77% | 242–244 |
Introduction of the Acetamide Side Chain
Hydrolysis of Cyanomethyl Intermediates
The cyanomethyl group in 3 is hydrolyzed to an acetamide using acidic (H₂SO₄/H₂O) or basic (H₂O₂/NaOH) conditions, yielding 2-(4-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetamide (4 ).
Reaction Conditions :
Direct Acylation of Amine Intermediates
For pyrazolo[3,4-d]pyrimidines with a primary amine at position 5 (e.g., 5 ), acetylation with acetic anhydride or chloroacetyl chloride introduces the acetamide moiety. For example, refluxing 5 with glacial acetic acid forms N-(4-(6-methyl-4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)phenyl)acetamide (6 ).
Optimization :
- Prolonged reflux (16 h) ensures complete acylation.
- Yields improve with excess acetic anhydride (1.5 equivalents).
Functionalization with 3-Chlorophenyl Group
Nucleophilic Substitution
The acetamide’s primary amine is substituted with 3-chloroaniline via a nucleophilic aromatic substitution (NAS). Reacting 6 with 3-chloroaniline in toluene under acidic catalysis (e.g., AcOH) yields the target compound (Fig. 3).
Key Parameters :
Coupling Reactions
Alternative methods employ Ullmann-type coupling using CuI/L-proline catalysis to attach 3-chloroaniline directly to the acetamide intermediate. This approach avoids harsh conditions and enhances yields.
Representative Data :
| Method | Catalyst | Yield | Purity (HPLC) |
|---|---|---|---|
| NAS | p-TsOH | 62% | 95% |
| Ullmann Coupling | CuI/L-proline | 78% | 98% |
Characterization and Analytical Data
Spectral Analysis
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazolo[3,4-d]pyrimidine core and equatorial orientation of the acetamide group.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Methods for Target Compound Synthesis
| Method | Steps | Total Yield | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Vilsmeier + Hydrolysis | 3 | 58% | Moderate | High |
| Malononitrile + Acylation | 4 | 47% | Low | Moderate |
| Ullmann Coupling | 2 | 78% | High | High |
Industrial and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
